4-iodo-1H-1,3-benzodiazole hydrochloride
Description
4-Iodo-1H-1,3-benzodiazole hydrochloride is a halogenated benzodiazole derivative characterized by an iodine substituent at the 4-position and a hydrochloride salt. Structurally, it belongs to the 1,3-benzodiazole family, which features a fused benzene ring with two nitrogen atoms at positions 1 and 3. These compounds are pharmacologically significant due to their structural resemblance to nucleotides like adenine, enabling interactions with biological targets such as enzymes and receptors .
Properties
CAS No. |
2567503-87-9 |
|---|---|
Molecular Formula |
C7H6ClIN2 |
Molecular Weight |
280.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of Benzodiazole Precursors
Electrophilic iodination represents a cornerstone strategy for introducing iodine into aromatic systems. For 4-iodo-1H-1,3-benzodiazole hydrochloride, iodination likely occurs at the para position of a pre-formed benzodiazole ring. A method analogous to the triiodination of 5-aminoisophthalic acid substrates using iodine (I₂) and iodic acid (HIO₃) under acidic conditions offers a potential pathway. Key parameters include:
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Molar ratios : Optimized iodine-to-iodic acid ratios (1:0.5–1:0.8) to balance reactivity and minimize byproducts.
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Solvent system : Polar protic solvents (e.g., water/methanol mixtures) enhance solubility of iodinating agents and substrates.
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Temperature control : Reactions conducted at 50–85°C to accelerate iodination while preventing decomposition.
For example, in the synthesis of 5-amino-2,4,6-triiodoisophthalic acid, gradual addition of HIO₃ to a suspension of the substrate in acidic media ensures progressive iodination and high yields (>95%). Adapting this approach to a benzodiazole framework could involve iodinating 1H-1,3-benzodiazole at the 4-position, followed by hydrochloride salt formation via treatment with HCl.
Cyclization of Iodinated Aniline Derivatives
An alternative route involves constructing the benzodiazole ring after introducing iodine. This two-step process begins with iodination of an aniline precursor, followed by cyclization with a carbon source (e.g., formic acid or triethyl orthoformate).
Iodination of 3-Nitroaniline
Patents detailing the synthesis of 4-iodo-3-nitrobenzamide provide relevant iodination protocols. For instance, 4-iodo-3-nitrobenzoic acid methyl ester is prepared by refluxing 4-iodo-3-nitrobenzoic acid with trimethyl orthoacetate at 110°C for 15 hours. While this targets an amide derivative, similar conditions could iodinate 3-nitroaniline precursors before cyclization.
Cyclization to Form the Benzodiazole Ring
Cyclization of o-phenylenediamine derivatives with iodinated substituents is a plausible step. For example, treating 4-iodo-1,2-diaminobenzene with formic acid under reflux could yield the benzodiazole core. Subsequent treatment with hydrochloric acid would generate the hydrochloride salt.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Methanol-water systems : Crystallization of 4-iodo-3-nitrobenzamide from hot methanol (55°C) with water addition achieves >99.5% purity. This solvent combination effectively removes toxic byproducts (e.g., acetonitrile) and enhances yield.
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Reaction duration : Extended reaction times (e.g., 3 days at 25°C for ammonolysis) may be necessary for complete conversion, though pressurized systems risk impurity formation.
Reagent Stoichiometry and Purity
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Ammonia gas : Saturation of methanol solutions with NH₃ gas facilitates nucleophilic substitution in ester-to-amide conversions, as demonstrated in 4-iodo-3-nitrobenzamide synthesis (95% yield).
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Iodinating agents : Combining I₂ and HIO₃ in a 1:0.5–1:0.8 molar ratio minimizes side reactions during aromatic iodination.
Purification and Characterization
Crystallization Techniques
Spectroscopic Analysis
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¹H-NMR : Absence of solvent peaks (e.g., methanol at δ 3.3–3.5) confirms purity. For this compound, aromatic protons typically resonate at δ 7.74–8.70.
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HPLC : Purity ≥98% is achievable with optimized crystallization, as seen in analogous compounds.
Challenges and Mitigation Strategies
Regioselectivity in Iodination
Electrophilic iodination favors electron-rich positions. For benzodiazoles, directing effects of the diazole ring may necessitate protective groups or catalysts to achieve 4-iodo specificity.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1H-1,3-benzodiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
4-Iodo-1H-1,3-benzodiazole hydrochloride serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions:
- Substitution Reactions : The iodine atom can be replaced by other substituents through nucleophilic substitution.
- Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction, leading to different derivatives.
- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Biological Applications
The compound is being studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that derivatives of benzodiazoles exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Studies have shown that this compound may inhibit specific kinases involved in cancer progression, making it a candidate for cancer treatment research .
Case Study: Kinase Inhibition
A study highlighted that compounds similar to this compound act as potent inhibitors of serine/threonine and tyrosine kinases (e.g., PIM1-3 and DYRK1A). These kinases are implicated in various cancers, including leukemias and solid tumors. The inhibition of these pathways suggests potential therapeutic applications in oncology .
Pharmaceutical Intermediate
Research is ongoing to explore its use as a pharmaceutical intermediate in developing new drugs. The compound's ability to modulate enzyme activity makes it valuable for creating targeted therapies.
Industrial Applications
In addition to its research applications, this compound is utilized in producing dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 4-iodo-1H-1,3-benzodiazole hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 4-iodo-1H-1,3-benzodiazole hydrochloride with analogous derivatives, highlighting key structural differences and molecular properties:
*Assumed formula based on benzodiazole scaffold. †Inferred from benzodiazole pharmacology .
Key Differences and Implications
Substituent Effects on Reactivity :
- The iodo group in the target compound enhances electrophilic substitution reactivity compared to chloro or methyl groups in analogs (e.g., 5-chloro-2-(chloromethyl)-1-isopropyl derivative) . This property may facilitate radio-labeling or cross-coupling reactions in drug development.
- Hydrazinyl (C7) and piperidinyl () substituents introduce basic nitrogen centers, improving solubility and bioavailability .
Biological Activity :
- Bendazol Hydrochloride (2-benzyl derivative) demonstrates clinical efficacy as an antihypertensive, highlighting the importance of lipophilic substituents (e.g., benzyl) for membrane penetration .
- 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride showed moderate yields (47–50%) in synthesizing K-Ras inhibitors, suggesting steric hindrance from the piperidinyl group may affect reaction efficiency .
Physical Properties: Limited melting point or solubility data are available for the target compound. However, analogs like 3-(1H-benzimidazol-2-ylthio)-6-methoxy-4H-1-benzopyran-4-one (mp 234–236°C, ) suggest that halogenation increases thermal stability.
Q & A
Q. What are the common synthetic routes for 4-iodo-1H-1,3-benzodiazole hydrochloride?
The synthesis typically involves multi-step reactions starting from halogenated benzodiazole precursors. Key steps include:
- Iodination : Direct electrophilic substitution using iodine monochloride (ICl) or iodine with a Lewis acid catalyst (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions .
- Hydrochloride Formation : Treatment with HCl gas in anhydrous ethanol or ether to precipitate the hydrochloride salt .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF or acetonitrile) to isolate the product .
Q. How is this compound characterized?
Key characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm the benzodiazole core and iodine substitution pattern .
- IR : Detection of N–H stretching (~3400 cm⁻¹) and C–I bonds (~500 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol) due to the hydrochloride moiety; limited solubility in non-polar solvents .
- Stability : Sensitive to light and moisture. Store under inert gas (N₂/Ar) at –20°C in amber vials .
Advanced Research Questions
Q. What challenges arise in the purification of this compound, and how can they be addressed?
- Challenge 1 : Co-precipitation of unreacted iodine or byproducts.
- Solution : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
- Challenge 2 : Hygroscopicity of the hydrochloride salt.
- Solution : Lyophilization after aqueous workup to obtain a stable powder .
Q. How does the iodine substituent influence the reactivity of 1H-1,3-benzodiazole derivatives in cross-coupling reactions?
- Role of Iodine : The iodine atom acts as a superior leaving group compared to chloro/bromo analogs, enabling efficient Suzuki-Miyaura or Ullmann couplings. For example, Pd(PPh₃)₄ in THF at 80°C facilitates aryl-aryl bond formation .
- Contradictions : While iodine enhances reactivity, its volatility can lead to decomposition at elevated temperatures. Optimize reaction time and temperature using TLC monitoring .
Q. What contradictory data exist regarding the biological activity of halogenated benzodiazoles?
- Case Study : Chloro derivatives (e.g., 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole) show anticancer activity via kinase inhibition, but iodinated analogs may exhibit reduced potency due to steric effects .
- Resolution : Perform comparative IC₅₀ assays on kinase panels (e.g., EGFR, VEGFR) to evaluate structure-activity relationships .
Q. How can researchers resolve discrepancies in spectroscopic data for derivatives?
- Ambiguities : Overlapping signals in NMR due to similar substituents.
- Methodology : Use 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) for unambiguous assignments. Cross-validate with X-ray data where possible .
Methodological Recommendations
- Experimental Design : Include control reactions (e.g., bromo/chloro analogs) to benchmark iodine's reactivity .
- Data Analysis : Use SHELXL for crystallographic refinement to resolve halogen-bonding networks critical for drug-receptor interactions .
- Contradiction Management : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables affecting biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
